

3-Thiophenemalonic acid CAS number and properties

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Compound of Interest

Compound Name: *3-Thiophenemalonic acid*

Cat. No.: *B103929*

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An In-depth Technical Guide to **3-Thiophenemalonic Acid**

Introduction

3-Thiophenemalonic acid, identified by the CAS number 21080-92-2, is an organosulfur compound that serves as a crucial intermediate in organic and pharmaceutical synthesis.^{[1][2]} ^[3] Its molecular structure features a thiophene ring substituted at the 3-position with a malonic acid group.^[1] This unique combination of a heteroaromatic ring and a dicarboxylic acid moiety imparts valuable reactivity, making it a versatile building block in medicinal chemistry for the development of novel therapeutic agents.^{[1][2]} This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

3-Thiophenemalonic acid is a white to off-white or light yellow crystalline solid or powder at room temperature, typically with no distinct odor.^[1] It is stable under normal temperatures and pressures.^[1] Key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	21080-92-2	[1] [4] [5]
Molecular Formula	C ₇ H ₆ O ₄ S	[4] [5] [6]
Molecular Weight	186.19 g/mol	[4] [5] [6]
Melting Point	139 °C (decomposes)	[4] [7] [8]
Appearance	White to off-white/light yellow crystalline powder/solid	[1]
Solubility	Sparingly soluble in water; moderately soluble in polar organic solvents like ethanol and dimethylformamide.	[1]
pKa	2.73 ± 0.10 (Predicted)	[1]
EC Number	244-198-9	[5] [7]
InChI Key	GCOOGCQWQFRJEK-UHFFFAOYSA-N	[5] [7]
SMILES	OC(=O)C(C(O)=O)c1ccsc1	[5] [7]

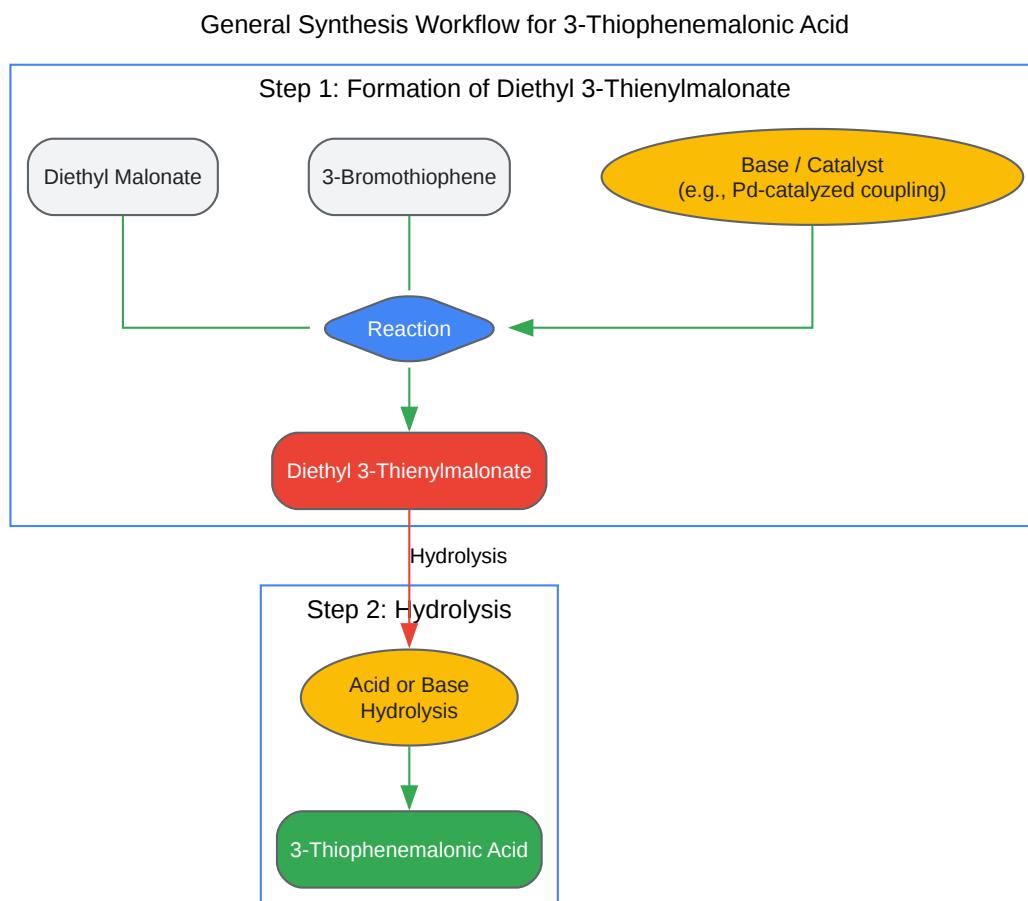
Synthesis

The synthesis of **3-Thiophenemalonic acid** has been approached through several routes, primarily involving the functionalization of a thiophene precursor. A common and historically significant method involves the hydrolysis of diethyl 3-thienylmalonate, which is itself prepared from starting materials like diethyl malonate and 3-bromothiophene.[\[1\]](#)

Alternative synthetic strategies include:

- The reaction of thiophene-3-carbaldehyde with malonic acid via a Knoevenagel condensation, followed by reduction and further functional group manipulation.[\[1\]](#)
- A newer approach utilizes a selective nucleophilic substitution reaction where diethyl bromomalonate is introduced into the thiophene molecule using a copper-lithium reagent.[\[9\]](#)

A generalized workflow for a common synthesis route is depicted below.



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Caption: Generalized synthesis of **3-Thiophenemalonic acid**.

Experimental Protocols

While specific, detailed experimental protocols from primary literature are extensive, a general procedure for the synthesis via hydrolysis of diethyl 3-thiophenemalonate can be outlined as follows. This protocol is a representative summary and should be adapted based on specific literature procedures.

Objective: To synthesize **3-Thiophenemalonic acid** by hydrolysis of diethyl 3-thiophenemalonate.

Materials:

- Diethyl 3-thiophenemalonate
- Ethanol
- Sodium hydroxide (or other suitable base)
- Hydrochloric acid (or other suitable acid for neutralization)
- Distilled water
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus

Procedure:

- **Saponification:** Diethyl 3-thiophenemalonate is dissolved in an alcoholic solvent, such as ethanol. An aqueous solution of a strong base (e.g., sodium hydroxide) is added to the mixture.
- **Reflux:** The reaction mixture is heated under reflux for a specified period to ensure complete hydrolysis of the ester groups to carboxylate salts. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).
- **Cooling and Neutralization:** After the reaction is complete, the mixture is cooled to room temperature.

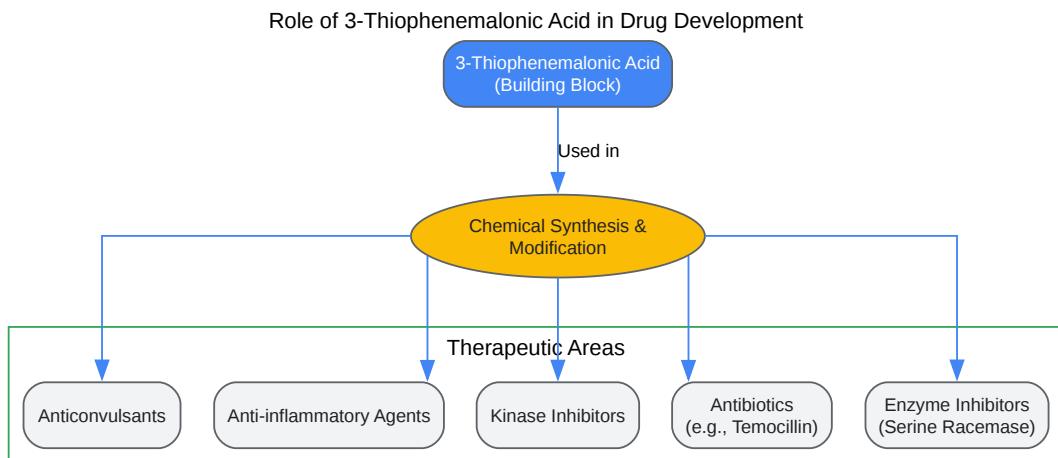
- Acidification: The cooled reaction mixture is then carefully acidified by the dropwise addition of a strong acid (e.g., hydrochloric acid) until the pH is acidic. This protonates the carboxylate salts, causing the **3-Thiophenemalonic acid** to precipitate out of the solution.
- Isolation: The precipitated solid is collected by vacuum filtration.
- Purification: The crude product is washed with cold water to remove any inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system to yield pure **3-Thiophenemalonic acid**.
- Drying: The purified product is dried under vacuum to remove any residual solvent.

Applications in Drug Development

3-Thiophenemalonic acid is a valuable precursor in the pharmaceutical industry.^[1] Its structure is incorporated into various biologically active molecules.

- Antibiotic Synthesis: It is a known intermediate in the synthesis of Temocillin, a penicillinase-resistant antibiotic.^{[4][6]} It is also identified as Ticarcillin EP Impurity C.^{[4][6]}
- Enzyme Inhibition: The compound is used to prepare malonate-based inhibitors of mammalian serine racemase, an enzyme involved in neurotransmission, suggesting potential applications in neurological disorders.^{[4][6]}
- Medicinal Chemistry Scaffolding: Due to the metabolic stability often conferred by the thiophene ring, it serves as a building block for a range of therapeutic agents, including anticonvulsants, anti-inflammatory agents, and kinase inhibitors.^[1]

The logical flow of its application in creating bioactive compounds is illustrated in the diagram below.



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Caption: Applications of **3-Thiophenemalonic acid** as a precursor.

Reactivity and Safety

The reactivity of **3-Thiophenemalonic acid** is governed by the two carboxylic acid groups and the thiophene ring.^[1] As a substituted malonic acid, it is prone to decarboxylation and can participate in various condensation reactions, making it a versatile synthetic intermediate.^[1]

Safety Information:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^{[5][7]}
- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).^{[5][7]}

- Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, eye shields, and gloves.[5][7]
- Storage: Store in a cool, dry place and keep the container closed when not in use.[1]

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